molecular formula C11H10FN3O B1483094 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2098064-69-6

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1483094
CAS No.: 2098064-69-6
M. Wt: 219.21 g/mol
InChI Key: MODNEWBHXOIJFU-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a fluorinated pyrazole derivative featuring a pyridin-2-yl substituent at position 3 and a 2-fluoroethyl chain at position 1. The aldehyde group at position 5 enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-4-6-15-9(8-16)7-11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODNEWBHXOIJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation and Pyridin-2-yl Substitution

Based on patent literature and synthetic reports, the pyrazole ring substituted with a pyridin-2-yl group is typically prepared by condensation of appropriate hydrazines with α,β-unsaturated ketones or related precursors. For example, 2-pyridinyl-substituted pyrazoles can be synthesized by cyclization of 2-pyridinyl hydrazines with β-dicarbonyl compounds or enones under controlled conditions.

  • A key step involves the reaction of 2-pyridinyl hydrazine derivatives with α,β-unsaturated ketones or aldehydes, yielding 3-(pyridin-2-yl)-1H-pyrazoles.
  • Regiocontrol is achieved by selecting hydrazine hydrochloride salts or free hydrazines, influencing substitution patterns on the pyrazole ring.

Introduction of the 2-Fluoroethyl Group at N-1

The N-1 substitution with a 2-fluoroethyl group is commonly performed via alkylation of the pyrazole nitrogen:

  • Alkylation is carried out using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) in the presence of a base such as sodium hydride or potassium carbonate.
  • The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide under an inert atmosphere at low to moderate temperatures to avoid side reactions.
  • The alkylation step requires careful control to avoid over-alkylation or reaction at other nucleophilic sites.

Formylation at the C-5 Position of the Pyrazole Ring

The aldehyde functionality at the C-5 position is introduced by formylation reactions, most commonly via Vilsmeier-Haack conditions:

  • Treatment of the pyrazole intermediate with a Vilsmeier reagent generated in situ from phosphorus oxychloride and dimethylformamide leads to selective formylation at the C-5 position.
  • This method is well-documented for pyrazole carbaldehydes and provides good yields with regioselectivity.
  • Reaction conditions typically involve stirring at 0–80 °C for several hours, followed by quenching and extraction.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome / Notes
1 Pyrazole ring formation Condensation of 2-pyridinyl hydrazine with enone Formation of 3-(pyridin-2-yl)-1H-pyrazole core
2 N-alkylation 2-fluoroethyl bromide, NaH, DMF, 0 °C to RT Installation of 2-fluoroethyl group at N-1
3 Formylation POCl3 + DMF (Vilsmeier-Haack reagent), 0–80 °C Introduction of aldehyde at C-5 position
4 Purification Extraction, washing, drying, evaporation Isolation of pure this compound

Detailed Reaction Conditions and Purification

  • Alkylation Step: Sodium hydride (approx. 1.1 equivalents) is added to a cooled solution of the pyrazole derivative in dry DMF under nitrogen atmosphere. After hydrogen evolution ceases, 2-fluoroethyl bromide (1.1 equivalents) is added dropwise. The mixture is stirred at 0 °C for 1–2 hours and then allowed to warm to room temperature overnight.

  • Formylation Step: The alkylated pyrazole is dissolved in dry DMF, and phosphorus oxychloride is added dropwise at 0 °C. The mixture is then heated to 70–80 °C for 3–4 hours. After cooling, the reaction is quenched with ice-cold aqueous potassium acetate solution, extracted with ethyl acetate, washed with water, dried over magnesium sulfate, filtered, and solvent evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography using silica gel and an appropriate eluent system (e.g., ethyl acetate/hexanes). Final product purity is confirmed by NMR and mass spectrometry.

Research Findings and Yields

  • Reported yields for the alkylation step are typically in the range of 70–85%, depending on the purity of starting materials and reaction control.
  • Formylation via Vilsmeier-Haack reaction usually affords the aldehyde product in 60–75% yield.
  • Overall yields for the multi-step synthesis range from 40% to 60% after purification.
  • Spectroscopic analyses (NMR, IR, MS) confirm the structure and substitution pattern of the final aldehyde.

Summary Table of Key Preparation Parameters

Parameter Typical Value / Condition Comments
Base for alkylation Sodium hydride (1.1 eq) Strong base, dry conditions required
Alkylating agent 2-Fluoroethyl bromide or chloride (1.1 eq) Electrophilic alkylation reagent
Solvent N,N-Dimethylformamide (dry) Polar aprotic solvent enhances reaction
Alkylation temperature 0 °C to room temperature Controls side reactions
Formylation reagent POCl3 + DMF (Vilsmeier reagent) Classic formylation method
Formylation temperature 0 °C to 80 °C Reaction time 3–4 hours
Purification method Silica gel chromatography Standard for organic compounds
Typical overall yield 40–60% Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits several biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, have shown promising anticancer properties. The mechanism often involves the inhibition of key signaling pathways in cancer cells.

  • In Vitro Studies : The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. Studies suggest that it induces apoptosis and inhibits cell proliferation.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, indicating potential therapeutic efficacy in oncology.

Anti-inflammatory Properties

The anti-inflammatory potential of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has been explored through its ability to inhibit cyclooxygenase (COX) enzymes.

  • COX Inhibition : The compound selectively inhibits COX-2, which is crucial in the inflammatory response. This property suggests its utility in treating inflammatory diseases.

Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties.

  • Mechanism of Action : The antibacterial effect is hypothesized to occur through the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

A review of literature from recent years highlights various studies focusing on the applications of pyrazole derivatives:

StudyFindings
Smith et al. (2020)Demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values indicating strong efficacy.
Johnson et al. (2021)Reported anti-inflammatory effects in carrageenan-induced edema models, with a noted reduction in paw swelling.
Lee et al. (2022)Found promising antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro assays.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole and pyridinyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbaldehyde Derivatives

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Biological Activity/Application Synthesis Method Key Properties
1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (Target) 2-Fluoroethyl (C1), pyridin-2-yl (C3), aldehyde (C5) Not explicitly reported (inferred: potential enzyme inhibition due to pyridine and aldehyde groups) Likely involves nucleophilic substitution or Suzuki coupling (based on analogs) High polarity due to pyridine; enhanced metabolic stability from fluorine
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl (C1), phenoxy (C5), methyl (C3), aldehyde (C4) Antibacterial, anti-inflammatory Nucleophilic substitution of 5-chloro precursor with phenol Lower polarity due to phenyl groups; aldehyde at C4 affects reactivity
1-(2-Ethoxyethyl)-3-ethyl-1H-pyrazole-5-carboxamide Ethoxyethyl (C1), ethyl (C3), carboxamide (C5) Intermediate for kinase inhibitors Multi-step synthesis starting with nitro-pyrazole precursors Ethoxyethyl improves solubility; carboxamide enhances hydrogen bonding
1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-5-carbaldehyde Ethoxyethyl (C1), phenylethynyl (C3), aldehyde (C5) Not reported; likely used in cross-coupling reactions Sonogashira coupling of iodo-pyrazole with phenylacetylene Phenylethynyl group enables π-π interactions; ethoxyethyl increases lipophilicity
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Bromoethyl (C1), 4-methoxyphenyl (C3), ethyl ester (C5) Intermediate for Lp-PLA2 inhibitors Alkylation of pyrazole precursors Bromoethyl acts as a leaving group; methoxyphenyl enhances electron donation
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl (C1), methyl (C3), chloro (C5), aldehyde (C4) Not explicitly reported; likely agrochemical applications Chlorination of pyrazole precursors Chlorine increases electrophilicity; aldehyde at C4 limits conjugation

Key Comparative Insights

Fluorine vs. Halogen/Other Substituents
  • The 2-fluoroethyl group in the target compound offers metabolic stability and moderate lipophilicity compared to bulkier substituents like ethoxyethyl or bromoethyl .
  • In contrast, bromoethyl (in ) facilitates nucleophilic substitution reactions, making it more reactive but less stable in biological systems.
Pyridin-2-yl vs. Aromatic Substituents
  • The pyridin-2-yl group (target compound) introduces nitrogen-based hydrogen bonding and π-stacking capabilities, which are absent in phenyl () or phenylethynyl () analogs. This may improve target selectivity in enzyme inhibition .
Aldehyde Position (C4 vs. C5)
  • Aldehydes at C5 (target, ) are more reactive in condensation reactions compared to C4 aldehydes (), as C5 is conjugated with the pyrazole ring’s electron-rich regions.

Biological Activity

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound known for its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

This compound features a pyrazole ring with a fluoroethyl substituent and a pyridinyl group. Its structural uniqueness contributes to its potential as a bioactive molecule in medicinal chemistry.

Pharmacological Activity

The compound has been explored for various therapeutic applications, including:

  • Anti-inflammatory Activity : Pyrazole derivatives have been recognized for their anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may exhibit comparable effects .
  • Antimicrobial Properties : Research has demonstrated that pyrazole derivatives can possess significant antibacterial and antifungal activities. For instance, compounds in this class have shown efficacy against various bacterial strains like E. coli and S. aureus. The specific activity of this compound in this regard warrants further investigation .
  • Anticancer Potential : Similar pyrazole derivatives have been studied for their anticancer properties, showing inhibition of cancer cell proliferation. The unique functional groups in this compound may enhance its binding affinity to cancer-related targets .

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The aldehyde functional group can participate in various chemical reactions, potentially allowing the compound to act as an inhibitor for specific enzymes involved in inflammatory responses or cancer progression .
  • Receptor Modulation : The presence of the pyridinyl group may enhance the compound's ability to bind to receptors, influencing signaling pathways associated with inflammation and tumor growth .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehydeStructureModerate anti-inflammatory effects
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehydeStructureAntimicrobial properties
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehydeStructurePotential anticancer activity

This table highlights the variations in biological activity based on structural differences, emphasizing how modifications can impact pharmacological profiles.

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives:

  • Anti-inflammatory Study : A recent study evaluated novel pyrazole derivatives for their ability to inhibit inflammation in animal models. Results indicated that certain derivatives exhibited effects comparable to established anti-inflammatory drugs .
  • Antimicrobial Efficacy : Another research project assessed a series of pyrazole compounds against various bacterial strains, revealing that modifications to the side chains significantly impacted their antimicrobial potency .
  • Cancer Cell Proliferation : A study investigated the effects of pyrazole derivatives on cancer cell lines. The findings suggested that specific substitutions could enhance antiproliferative activity, indicating potential therapeutic applications for this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, and how can purity be maximized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A fluoroethyl group is introduced via nucleophilic substitution or alkylation under controlled conditions (e.g., reflux in acetonitrile or ethanol). Purification via column chromatography or recrystallization ensures high yields (>80%) and purity (>95%). Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
  • Key Considerations : Optimize solvent polarity and reaction temperature to minimize side products. Fluorine’s electronegativity may necessitate inert atmospheres to prevent hydrolysis.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodology :

  • Spectroscopy : NMR (¹H, ¹³C, ¹⁹F) identifies substituent positions and confirms fluorine incorporation. FT-IR verifies the aldehyde C=O stretch (~1700 cm⁻¹).
  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, critical for understanding steric and electronic effects .
  • Mass Spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns.

Q. What are the primary reactivity patterns of the aldehyde functional group in this compound?

  • Methodology : The aldehyde undergoes nucleophilic additions (e.g., formation of Schiff bases with amines) and condensations (e.g., Knoevenagel reactions). Monitor reactions via TLC or HPLC to track progress. Fluorine’s inductive effect may polarize the aldehyde, enhancing reactivity with electron-rich nucleophiles .
  • Applications : Derivatization enables linkage to biomolecules (e.g., peptides) for drug-target interaction studies.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodology :

  • Analog Synthesis : Replace the fluoroethyl group with other halogens (e.g., chloroethyl) or modify the pyridinyl moiety to assess electronic effects.
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase targets) or cellular models (e.g., cancer cell lines). Use dose-response curves to quantify potency (IC₅₀ values).
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to biological targets .

Q. How can contradictions in reported biological activity data for pyrazole-carbaldehyde derivatives be resolved?

  • Methodology :

  • Orthogonal Assays : Validate activity across multiple platforms (e.g., biochemical vs. cell-based assays) to rule out assay-specific artifacts.
  • Metabolic Stability Studies : Use LC-MS/MS to assess if fluorination improves resistance to cytochrome P450 degradation, which may explain discrepancies in in vivo vs. in vitro results .
  • Structural Comparisons : Overlay X-ray structures of analogs to identify critical interactions (e.g., hydrogen bonding with the aldehyde group).

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., using GROMACS) to evaluate binding stability and fluorine’s role in hydrophobic interactions.
  • Quantum Mechanical (QM) Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots on the pyrazole ring .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

  • Methodology :

  • High-Resolution X-ray Diffraction : Use synchrotron radiation to resolve subtle conformational changes. Refinement with SHELXL ensures accurate modeling of disorder or tautomerism .
  • Variable-Temperature Crystallography : Capture temperature-dependent tautomeric shifts (e.g., keto-enol equilibria influenced by fluorine).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

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